molecular formula C20H17FN8O B2540639 5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide CAS No. 2379951-19-4

5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide

Cat. No.: B2540639
CAS No.: 2379951-19-4
M. Wt: 404.409
InChI Key: IOWPRGLHBYWAMK-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyridine ring, a triazolopyridazine moiety, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide involves multiple steps, including the formation of the triazolopyridazine core and the subsequent attachment of the azetidine and pyridine moieties. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyridine-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

IUPAC Name

5-fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN8O/c1-27(20(30)14-7-15(21)10-23-9-14)16-11-28(12-16)18-5-4-17-24-25-19(29(17)26-18)13-3-2-6-22-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWPRGLHBYWAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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